molecular formula C12H16ClNO2 B2744291 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide CAS No. 1184030-65-6

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide

Cat. No.: B2744291
CAS No.: 1184030-65-6
M. Wt: 241.72
InChI Key: RFMDZNGVLQBCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a phenoxypropyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-(3-phenoxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acetamides, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the phenoxypropyl group can enhance binding affinity to target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-14(12(15)10-13)8-5-9-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDZNGVLQBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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